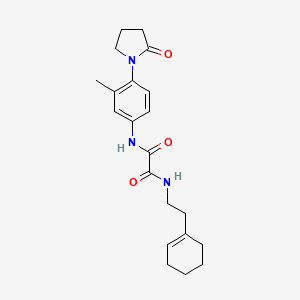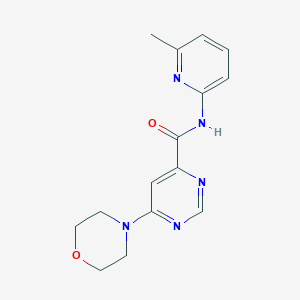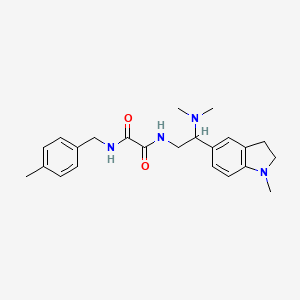![molecular formula C24H26ClN3O5 B2694402 (3-氯苯基)(4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)甲酮草酸盐 CAS No. 1351619-31-2](/img/structure/B2694402.png)
(3-氯苯基)(4-((5,6-二甲基-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)甲酮草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a benzimidazole group, and a piperidine group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the benzimidazole ring, followed by the attachment of the piperidine and phenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzimidazole and piperidine rings would likely make this a fairly rigid molecule, while the chlorophenyl group could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the benzimidazole ring is a common motif in many drugs and is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperidine rings could potentially affect its solubility and stability .科学研究应用
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
The compound could potentially be used in the treatment of cancer, as indole derivatives have been found to possess anticancer activity .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Activity
The compound could potentially be used in the treatment of microbial infections, as indole derivatives have been found to possess antimicrobial activity .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3-chlorophenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.C2H2O4/c1-15-10-20-21(11-16(15)2)26(14-24-20)13-17-6-8-25(9-7-17)22(27)18-4-3-5-19(23)12-18;3-1(4)2(5)6/h3-5,10-12,14,17H,6-9,13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJKIVTNGDJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)


![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)